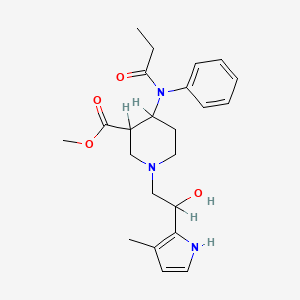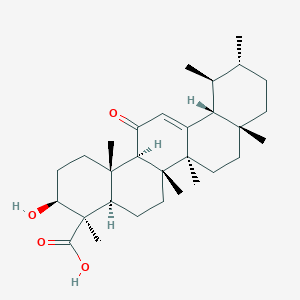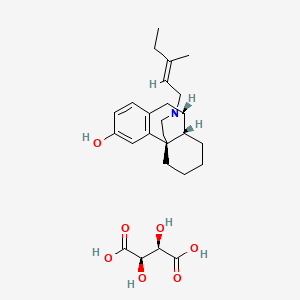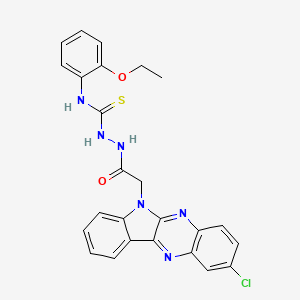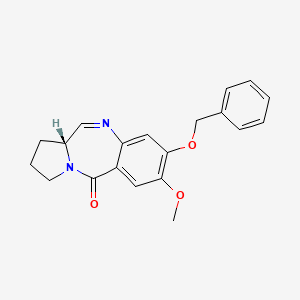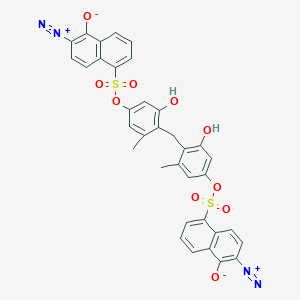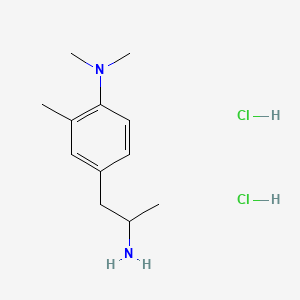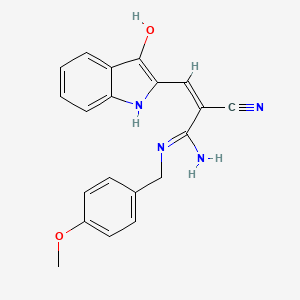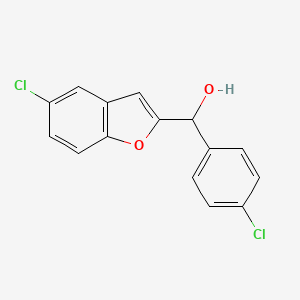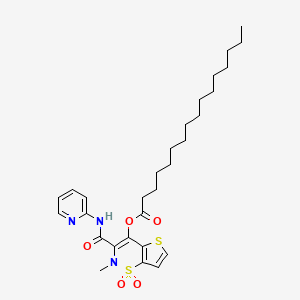
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)-2-プロピルチアゾリジンは、チアゾリジン環とジチオラン環を独特な組み合わせで特徴とする有機化合物です。
準備方法
合成経路および反応条件
2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)-2-プロピルチアゾリジンの合成は、通常、2-メチル-1,3-ジチオランと適切なチアゾリジン前駆体を制御された条件下で反応させることから始まります。この反応は通常、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応混合物はその後、反応の完了を確実にするために特定の温度に加熱されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続フローリアクターや自動化システムの使用は、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程が、化合物を純粋な形で得るために用いられます。
化学反応の分析
反応の種類
2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)-2-プロピルチアゾリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができます。
置換: ジチオラン環またはチアゾリジン環が他の官能基と置換される求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: 水素化ナトリウム、炭酸カリウム、その他の塩基。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、還元によってチオールまたはチオエーテルが生成される可能性があります。
科学的研究の応用
2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)-2-プロピルチアゾリジンは、科学研究においていくつかの応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗酸化活性など、潜在的な生物活性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について検討されています。
産業: 新規材料の開発や、さまざまな化学反応における触媒として使用されます。
作用機序
2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)-2-プロピルチアゾリジンの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節することにより、その効果を発揮する場合があります。たとえば、その抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因する可能性があります。
類似の化合物との比較
類似の化合物
- 1-(2-メチル-1,3-ジチオラン-2-イル)エタノン
- 2-(2-メチル-1,3-ジチオラン-2-イル)プロパノイル炭酸エチル
- 2-(2-メチル-1,3-ジチオラン-2-イル)エチルホスフィンオキシド
独自性
2-(2-(2-メチル-1,3-ジチオラン-2-イル)エチル)-2-プロピルチアゾリジンは、チアゾリジン環とジチオラン環の特定の組み合わせによって独自性があり、独特の化学的および生物学的特性を備えています。この独自性により、さまざまな研究および産業用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-(2-Methyl-1,3-dithiolan-2-yl)ethanone
- Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)propanoyl carbonate
- 2-(2-Methyl-1,3-dithiolan-2-yl)ethylphosphine oxide
Uniqueness
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine is unique due to its specific combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
156000-13-4 |
|---|---|
分子式 |
C12H23NS3 |
分子量 |
277.5 g/mol |
IUPAC名 |
2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-propyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H23NS3/c1-3-4-12(13-7-8-16-12)6-5-11(2)14-9-10-15-11/h13H,3-10H2,1-2H3 |
InChIキー |
MVVJPAYOSFUSKF-UHFFFAOYSA-N |
正規SMILES |
CCCC1(NCCS1)CCC2(SCCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


